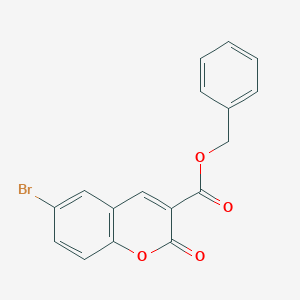

benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound with the molecular formula C17H11BrO4 and a molecular weight of 359.175. This compound is part of the chromene family, which is known for its diverse biological activities and applications in various fields of research and industry.

Métodos De Preparación

The synthesis of benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of a chromene derivative followed by esterification. One common method involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst . The reaction conditions often include the use of a base such as sodium carbonate and a solvent like acetone . The product is then purified through recrystallization or chromatography to obtain the desired compound .

Análisis De Reacciones Químicas

Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydroxy derivatives.

Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a lead compound for developing new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as pancreatic lipase, by binding to their active sites and blocking substrate access . This inhibition can lead to various biological effects, including reduced fat absorption and potential anti-obesity effects .

Comparación Con Compuestos Similares

Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can be compared with other similar compounds, such as:

6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: This compound shares a similar core structure but lacks the benzyl ester group.

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate: Similar to the benzyl ester, but with an ethyl ester group instead.

6-Bromo-2-oxo-2H-chromene-3-carboxamide: This compound has an amide group instead of an ester group, which can lead to different biological activities.

The uniqueness of this compound lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds.

Actividad Biológica

Benzyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, highlighting its anticancer, antimicrobial, and antioxidant activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a chromene backbone with a bromine substituent at the 6-position and a benzyl group attached to the carboxylate. Its molecular formula is C16H13BrO3 with a molecular weight of approximately 345.18 g/mol. The unique structure contributes to its reactivity and potential biological activities.

Anticancer Activity

This compound has been investigated for its anticancer properties. Research indicates that it exhibits significant inhibitory effects on cancer cell proliferation and invasion.

Case Study: In Vitro and In Vivo Studies

A study evaluated the effects of various chromene derivatives on cancer cell lines. The results demonstrated that this compound significantly reduced cell viability in HT1080 (fibrosarcoma) and MDA-MB231 (breast cancer) cells. The compound inhibited cell invasion in a Boyden chamber assay, outperforming standard metalloproteinase inhibitors .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Invasion Inhibition (%) |

|---|---|---|

| HT1080 | 15.4 | 67 |

| MDA-MB231 | 12.8 | 75 |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways.

Research Findings

Studies have reported that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to traditional antibiotics .

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays, demonstrating its ability to scavenge free radicals effectively.

The compound acts by neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Table 3: Antioxidant Activity Data

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

Propiedades

IUPAC Name |

benzyl 6-bromo-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrO4/c18-13-6-7-15-12(8-13)9-14(17(20)22-15)16(19)21-10-11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLYYBWVIBYRSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.